molecular formula C26H24OP2S B14649011 [2-(Diphenylphosphorothioyl)ethyl](oxo)diphenyl-lambda~5~-phosphane CAS No. 51241-53-3

[2-(Diphenylphosphorothioyl)ethyl](oxo)diphenyl-lambda~5~-phosphane

Cat. No.: B14649011
CAS No.: 51241-53-3
M. Wt: 446.5 g/mol
InChI Key: IHNFMGPZSGVFPQ-UHFFFAOYSA-N
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Description

2-(Diphenylphosphorothioyl)ethyldiphenyl-lambda~5~-phosphane is a complex organophosphorus compound characterized by its unique structure, which includes both phosphorothioyl and oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylphosphorothioyl)ethyldiphenyl-lambda~5~-phosphane typically involves the reaction of diphenylphosphine with ethylene oxide in the presence of a catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality 2-(Diphenylphosphorothioyl)ethyldiphenyl-lambda~5~-phosphane.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions, where one of the phenyl groups is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products

The major products formed from these reactions include various phosphine oxides, hydroxyl derivatives, and substituted phosphines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, 2-(Diphenylphosphorothioyl)ethyldiphenyl-lambda~5~-phosphane is used as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals.

Biology

In biological research, this compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.

Medicine

In medicine, there is ongoing research into the compound’s potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.

Industry

Industrially, 2-(Diphenylphosphorothioyl)ethyldiphenyl-lambda~5~-phosphane is used in the synthesis of advanced materials, including polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(Diphenylphosphorothioyl)ethyldiphenyl-lambda~5~-phosphane exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The presence of both phosphorothioyl and oxo groups allows for versatile interactions with different molecular structures.

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphine oxide: Similar in structure but lacks the ethyl and phosphorothioyl groups.

    Triphenylphosphine: Contains three phenyl groups but lacks the oxo and phosphorothioyl groups.

    Phosphorothioic acid derivatives: Share the phosphorothioyl group but differ in other substituents.

Uniqueness

What sets 2-(Diphenylphosphorothioyl)ethyldiphenyl-lambda~5~-phosphane apart from these similar compounds is its combination of phosphorothioyl and oxo groups, which confer unique reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with molecular targets.

Properties

CAS No.

51241-53-3

Molecular Formula

C26H24OP2S

Molecular Weight

446.5 g/mol

IUPAC Name

2-diphenylphosphorylethyl-diphenyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C26H24OP2S/c27-28(23-13-5-1-6-14-23,24-15-7-2-8-16-24)21-22-29(30,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2

InChI Key

IHNFMGPZSGVFPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CCP(=S)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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